molecular formula C22H24N2O4S B492830 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide CAS No. 690245-18-2

4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide

Katalognummer B492830
CAS-Nummer: 690245-18-2
Molekulargewicht: 412.5g/mol
InChI-Schlüssel: PRCRCAIYYBKWNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell receptor (BCR) signaling. BTK is a key mediator of B-cell proliferation, differentiation, and survival, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Wirkmechanismus

4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide selectively inhibits BTK by binding to its active site, which prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of BCR signaling. This results in the suppression of B-cell proliferation and survival, and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, its small size and low molecular weight make it an attractive candidate for drug development. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for research on 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells. Another area of interest is the investigation of 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide in other types of cancer, such as solid tumors. Additionally, there is ongoing research on the optimization of the pharmacokinetic properties of 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide, such as its solubility and bioavailability, to improve its efficacy in vivo.

Synthesemethoden

The synthesis of 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide involves a multi-step process that starts with the reaction of 4-tert-butylphenylsulfonyl chloride with furan-2-ylmethanol to produce 4-[(4-tert-butylphenyl)sulfonylamino]-furan-2-ylmethanol. This intermediate is then reacted with 4-aminobenzamide in the presence of a coupling agent to yield the final product, 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide.

Wissenschaftliche Forschungsanwendungen

4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells, leading to the regression of tumors.

Eigenschaften

IUPAC Name

4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-22(2,3)17-8-12-20(13-9-17)29(26,27)24-18-10-6-16(7-11-18)21(25)23-15-19-5-4-14-28-19/h4-14,24H,15H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCRCAIYYBKWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.